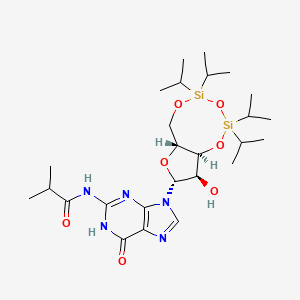N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine
CAS No.: 87865-78-9
Cat. No.: VC3036450
Molecular Formula: C26H45N5O7Si2
Molecular Weight: 595.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87865-78-9 |
|---|---|
| Molecular Formula | C26H45N5O7Si2 |
| Molecular Weight | 595.8 g/mol |
| IUPAC Name | N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34)/t18-,20-,21-,25-/m1/s1 |
| Standard InChI Key | RYRMXMSXLHPLAT-GUQHISFFSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O |
| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O |
Introduction
Chemical Structure and Properties
N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine is a modified nucleoside with specific protective groups. The compound consists of a guanosine nucleoside with an isobutyryl group attached at the N2 position of the guanine base, and a tetraisopropyldisiloxane group connecting the 3' and 5' hydroxyl positions of the ribose sugar . This specific pattern of protection is strategically designed to allow selective chemical manipulations at the unprotected 2' position of the ribose.
The full chemical name describes the exact positions of these protective groups: the N2 position of the guanine base carries an isobutyryl protecting group, while the 3' and 5' hydroxyl groups of the ribose sugar are simultaneously protected by a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl group, which forms a bridging structure between these two positions . This distinctive protection pattern leaves the 2' hydroxyl group free for subsequent chemical modifications.
Structural Significance
The structural design of this compound serves a critical purpose in nucleoside chemistry. By selectively protecting specific functional groups, researchers can direct chemical reactions to occur only at the unprotected sites. In the case of this compound, the 2' hydroxyl group remains available for modification while other reactive sites are blocked . This selective protection strategy is fundamental to the controlled synthesis of complex RNA and DNA analogs.
Physical Properties
While comprehensive physical property data is limited in the available sources, nucleosides with similar protection patterns typically present as white to off-white crystalline solids with specific solubility profiles in organic solvents such as dichloromethane, chloroform, and dimethylformamide . The multiple isopropyl groups in the protective structure enhance the compound's lipophilicity, which affects its solubility characteristics.
Synthesis Methodology
| Region | Number of Suppliers |
|---|---|
| Telangana | 9 |
| Hyderabad | 9 |
| Mumbai | 5 |
| Gujarat | 4 |
| Maharashtra | 4 |
| Karnataka | 2 |
| New Delhi | 2 |
| Bangalore | 1 |
| Tamil Nadu | 1 |
| Kerala | 1 |
| Rajasthan | 1 |
This geographic distribution indicates a strong concentration of suppliers in Telangana and Hyderabad, which are known hubs for pharmaceutical and chemical industries in India .
| Purity Level | Availability |
|---|---|
| 99% and above | Available |
| 98% to 99% | Available |
| 97% | Available |
| 95% to 96% | Available |
| 90% and above | Available |
Higher purity grades (>98%) are typically preferred for research applications requiring high precision, such as oligonucleotide synthesis .
Packaging Options
The compound is offered in a wide range of packaging sizes to accommodate various research and industrial needs:
| Small Scale (Research) | Medium Scale | Large Scale (Industrial) |
|---|---|---|
| 1g | 100g | 1kg |
| 5g | 250g | 5kg |
| 10g | 500g | 10kg |
| 25g | - | 25kg |
| 50g | - | 50kg and above |
This diversity in packaging options indicates the compound's use across different scales of application, from research laboratories to larger industrial processes .
Applications in Nucleic Acid Chemistry
Role in Oligonucleotide Synthesis
N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine serves as a valuable building block in the synthesis of modified oligonucleotides, particularly in research focusing on RNA analogs. The strategic protection pattern of this compound allows for selective modification at the 2' position of the ribose, which is crucial for creating RNA derivatives with specific functional properties.
The protection of the 3' and 5' positions with the tetraisopropyldisiloxanediyl group creates a stable bridging structure that withstands various reaction conditions, allowing chemists to perform transformations at the 2' position without affecting other parts of the molecule . This selective reactivity is essential for the precise engineering of nucleic acid analogs with custom properties.
Chemical Reactivity and Compatibility
Reactive Sites
The primary reactive site in N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine is the unprotected 2' hydroxyl group of the ribose. This position is intentionally left free for subsequent chemical transformations, while other potentially reactive sites are blocked by the protective groups .
Stability Considerations
The tetraisopropyldisiloxanediyl protecting group bridging the 3' and 5' positions is generally stable under mild basic conditions but can be cleaved under specific acidic conditions or in the presence of fluoride ions. This controlled lability is advantageous for sequential synthetic strategies where protective groups need to be removed at specific stages.
The N2-isobutyryl protection on the guanine base provides protection against undesired reactions at this site while also enhancing solubility in organic solvents, which is beneficial for many synthetic protocols .
Future Research Directions
Technological Implications
The continued refinement of nucleoside chemistry, including the use of selectively protected building blocks like N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine, has significant implications for advancing technologies in:
-
RNA-based therapeutics
-
Diagnostic tools
-
Nucleic acid nanotechnology
-
Synthetic biology applications
These fields continue to benefit from the availability of precisely engineered nucleoside building blocks with controlled reactivity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume